In Vivo Antithrombotic Activity of 4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide vs. Nicotinamide and Related Analogs
In a head-to-head comparison using an in vivo rat model of extracorporeal thrombus formation (thrombolysis), 4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide (MNA) demonstrated a dose-dependent and sustained thrombolytic response [1]. In stark contrast, the parent compound nicotinamide, even at a 10-fold higher dose (300 mg/kg), induced only a weak and transient thrombolysis that was significantly less effective than the response to MNA [1]. Furthermore, the related compound 1-methyl nicotinic acid (trigonelline) was completely inactive, even at a dose of 300 mg/kg [1].
| Evidence Dimension | Thrombolytic Efficacy |
|---|---|
| Target Compound Data | Dose-dependent and sustained thrombolysis; effective dose range 3-100 mg/kg |
| Comparator Or Baseline | Nicotinamide: weak and transient thrombolysis at 300 mg/kg; Trigonelline (1-methyl nicotinic acid): inactive at 300 mg/kg |
| Quantified Difference | Superior efficacy; target compound effective at lower doses (3 mg/kg) and produces a sustained response, while comparators are weak, transient, or inactive even at high doses. |
| Conditions | In vivo rat model of extracorporeal thrombus formation (thrombolysis) in normotensive Wistar rats |
Why This Matters
This data provides a clear rationale for selecting this compound over its parent vitamin or other metabolites for studies focused on the COX-2/PGI2 antithrombotic pathway, ensuring experimental validity.
- [1] Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. Br J Pharmacol, 152(2), 230–239. View Source
